Ethyl 2-cyano-2-fluoro-3-methylbutanoate
Description
Ethyl 2-cyano-2-fluoro-3-methylbutanoate is a fluorinated and cyano-substituted ester with a branched alkyl chain. Its structure features:
- Ethyl ester group: Enhances lipophilicity and stability.
- Fluoro substituent at C2: Increases electronegativity and metabolic resistance.
- Cyano group at C2: A strong electron-withdrawing group (EWG) that polarizes the molecule and influences reactivity.
Properties
CAS No. |
18283-13-1 |
|---|---|
Molecular Formula |
C8H12FNO2 |
Molecular Weight |
173.18 g/mol |
IUPAC Name |
ethyl 2-cyano-2-fluoro-3-methylbutanoate |
InChI |
InChI=1S/C8H12FNO2/c1-4-12-7(11)8(9,5-10)6(2)3/h6H,4H2,1-3H3 |
InChI Key |
VUBDUAPOTLCARO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C#N)(C(C)C)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-cyano-2-fluoro-3-methylbutanoate typically involves the reaction of ethyl 2-cyano-3-methylbutanoate with a fluorinating agent. One common method is the use of diethylaminosulfur trifluoride (DAST) as the fluorinating agent. The reaction is carried out under controlled conditions, usually at low temperatures, to ensure the selective introduction of the fluoro group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale fluorination processes. These processes are designed to maximize yield and purity while minimizing the use of hazardous reagents. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, are common in industrial production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-cyano-2-fluoro-3-methylbutanoate can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The fluoro group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used under mild conditions.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid (HCl) or sodium hydroxide (NaOH), are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Major Products Formed
Nucleophilic Substitution: Products include substituted derivatives with different functional groups.
Hydrolysis: The major product is 2-cyano-2-fluoro-3-methylbutanoic acid.
Reduction: The major product is 2-amino-2-fluoro-3-methylbutanoate.
Scientific Research Applications
Ethyl 2-cyano-2-fluoro-3-methylbutanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe to study enzyme mechanisms and protein-ligand interactions.
Medicine: It is investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is used in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-cyano-2-fluoro-3-methylbutanoate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the fluoro group can influence the compound’s reactivity and stability. The ester group allows for hydrolysis, releasing the active carboxylic acid derivative. These interactions can modulate various biochemical pathways, making the compound useful in different applications.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following compounds share structural motifs with Ethyl 2-cyano-2-fluoro-3-methylbutanoate:
Reactivity and Electronic Effects
- Electron-Withdrawing Groups (EWGs): The cyano (–CN) and fluoro (–F) groups in this compound reduce electron density at C2, making it susceptible to nucleophilic attack. This contrasts with Ethyl 2-fluoro-3-hydroxy-3-methylbutanoate, where the hydroxyl (–OH) group donates electrons, increasing reactivity toward electrophiles . In Ethyl 2-cyano-2-phenylbutanoate, the phenyl group (–C₆H₅) provides resonance stabilization, mitigating the EWG effects of –CN .
- This is absent in Ethyl 2-cyano-2-phenylbutanoate, which has a linear structure .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
